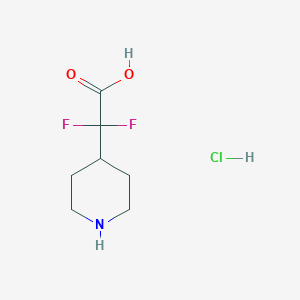

2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride

Beschreibung

BenchChem offers high-quality 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-piperidin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTIKRDYUAUEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258638-03-7 | |

| Record name | 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Utilization of 2,2-Difluoro-2-(piperidin-4-yl)acetic Acid Hydrochloride in Fragment-Based Drug Discovery

As drug discovery paradigms shift toward optimizing three-dimensional chemical space, fluorinated saturated heterocycles have emerged as highly privileged scaffolds[1]. Among these, 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride (CAS 1258638-03-7) represents a masterclass in rational molecular design. By fusing a versatile piperidine pharmacophore with a gem-difluoroacetic acid moiety, this building block offers medicinal chemists precise control over lipophilicity, metabolic stability, and target engagement[2].

This technical guide dissects the physicochemical causality, structural advantages, and validated synthetic workflows for integrating this critical fluorinated fragment into lead optimization pipelines.

The Physicochemical Causality of gem-Difluorination

The strategic placement of two fluorine atoms on the alpha-carbon adjacent to the carboxylic acid is not merely a structural embellishment; it fundamentally rewrites the molecule's electronic and metabolic profile.

Electronic Modulation and pKa Shift

Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I effect)[3]. In unfluorinated acetic acid, the pKa is approximately 4.76[4]. The introduction of the gem-difluoro group stabilizes the resulting carboxylate anion through intense electron withdrawal, drastically lowering the pKa to approximately 1.22–1.34[3][5].

When this moiety is incorporated into a drug candidate (e.g., via amide coupling), the inductive effect extends to adjacent functional groups. It significantly reduces the basicity of nearby amines, which is a proven strategy for mitigating hERG-mediated cardiotoxicity—a common liability in highly basic piperidine-containing drugs[1].

Quantitative Property Comparison

To understand the magnitude of this structural modification, we can compare the core properties of the unfluorinated and fluorinated analogs:

| Property | Acetic Acid | Difluoroacetic Acid | 2,2-Difluoro-2-(piperidin-4-yl)acetic acid |

| pKa (Carboxylic Acid) | ~4.76[4] | ~1.22 - 1.34[3][5] | ~1.50 (Calculated) |

| Inductive Effect (-I) | None | Strong | Strong |

| Metabolic Liability | High ( α -oxidation) | Low (Blocked) | Low (Blocked) |

| Primary Utility | Solvent / Reagent | Reagent / Intermediate[2] | 3D Fragment in Drug Discovery[1] |

Metabolic Stability (The "Fluorine Shield")

In standard piperidine-acetic acid derivatives, the alpha-protons are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, leading to rapid metabolic clearance. The gem-difluoro substitution replaces these labile C-H bonds with robust C-F bonds. Because the C-F bond is significantly stronger and more sterically demanding, it acts as a metabolic shield, blocking oxidative degradation and extending the compound's half-life in vivo.

Mechanism of PK optimization via gem-difluoro substitution blocking CYP450 oxidation.

Experimental Methodology: Library Synthesis Workflows

As a commercial building block, 2,2-difluoro-2-(piperidin-4-yl)acetic acid is supplied as a hydrochloride salt . This is a critical formulation choice: the free secondary amine of the piperidine ring is prone to intermolecular condensation or degradation over time. The HCl salt ensures long-term bench stability and excellent solubility in polar aprotic solvents during library synthesis.

However, utilizing this compound requires specific stoichiometric adjustments to account for both the HCl salt and the deactivated nature of the fluorinated carboxylic acid.

Protocol 1: Free-Basing and N-Boc Protection

Before the carboxylic acid can be utilized in downstream couplings, the highly reactive piperidine nitrogen must be orthogonally protected.

Rationale: We utilize an excess of Triethylamine (Et 3 N). The first equivalent strictly serves to neutralize the hydrochloride salt, liberating the free secondary amine. The remaining equivalents act as a base catalyst to drive the nucleophilic attack on the Boc-anhydride.

-

Preparation: Suspend 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

-

Neutralization: Add Triethylamine (Et 3 N, 2.5 eq, 12.5 mmol) dropwise at 0 °C. Stir for 10 minutes until the suspension clarifies, indicating the formation of the free base.

-

Protection: Add Di-tert-butyl dicarbonate (Boc 2 O, 1.1 eq, 5.5 mmol) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via LCMS (looking for the mass shift of +100 Da corresponding to the Boc group).

-

Workup: Quench with 10% aqueous citric acid to remove unreacted amine and excess Et 3 N. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Protocol 2: HATU-Mediated Amide Coupling

Standard coupling reagents like EDC/NHS often fail or produce low yields with difluoroacetic acids.

Rationale: The intense electron-withdrawing nature of the gem-difluoro group severely reduces the nucleophilicity of the carboxylate anion, making initial activation sluggish. We employ HATU , a highly active uronium-based coupling agent, which rapidly generates a highly reactive HOAt ester intermediate, easily overcoming the electronic and steric deactivation caused by the adjacent fluorine atoms.

-

Activation: Dissolve the N-Boc protected difluoro acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 6.0 mmol) followed by HATU (1.2 eq, 2.4 mmol) at room temperature. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

-

Coupling: Add the target primary amine (1.1 eq, 2.2 mmol) to the activated mixture. Stir for 12 hours at room temperature.

-

Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO 3 (2 × 15 mL), 1M HCl (15 mL), and brine (15 mL) to remove DMF and urea byproducts. Dry over MgSO 4 and purify via flash chromatography.

Synthetic workflow for incorporating CAS 1258638-03-7 into FBDD libraries.

Conclusion

The integration of 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride into a medicinal chemistry program is a highly effective tactic for navigating the complex multi-parameter optimization required in modern drug discovery. By understanding the profound pKa shifts and metabolic shielding afforded by the gem-difluoro group, and by employing tailored synthetic protocols that respect the unique electronic demands of fluorinated compounds, researchers can rapidly access highly stable, 3D-rich lead compounds.

References

-

Grokipedia. Difluoroacetic acid. Retrieved from [Link]

-

HeBei ChuangHai Biotechnology Co., Ltd. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry. Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

-

Brainly. Which of the following carboxylic acids is expected to have the highest pKa? Retrieved from [Link]

Sources

physicochemical characteristics of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

An In-depth Technical Guide: Physicochemical Characteristics of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

Executive Summary

2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is a substituted piperidine derivative with significant potential as a building block in medicinal chemistry. The incorporation of a difluoroacetic acid moiety onto the piperidine scaffold introduces unique electronic and conformational properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical characteristics of this compound. We delve into the scientific principles behind its properties, outline detailed experimental protocols for their determination, and discuss the implications of these characteristics for its application in drug discovery. By synthesizing theoretical predictions with established analytical methodologies, this document serves as a foundational resource for the scientific investigation and utilization of this promising chemical entity.

Introduction: The Physicochemical Foundation of Drug Action

The journey of a potential drug molecule from laboratory synthesis to clinical efficacy is fundamentally governed by its physicochemical properties.[1][2] Characteristics such as ionization state (pKa), solubility, and lipophilicity (LogP/LogD) dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] A molecule's solid-state properties also critically influence its formulation, stability, and manufacturability. This guide focuses on 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, a compound featuring a basic piperidine ring and an acidic difluoroacetic acid group. The presence of two fluorine atoms on the alpha-carbon significantly modulates the acidity of the carboxylic acid and introduces a lipophilic element, creating a complex and interesting physicochemical profile that warrants detailed investigation.

Chemical Identity and Structure

Precise identification is the cornerstone of all subsequent chemical and biological evaluation. The structural features of the title compound are summarized below.

-

Systematic Name: 2,2-Difluoro-2-(piperidin-4-yl)acetic acid hydrochloride

-

CAS Number: 1258638-03-7[6]

-

Molecular Formula: C₇H₁₂ClF₂NO₂

-

Molecular Weight: 215.63 g/mol

Structure:

Figure 1. Chemical structure of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride.

Figure 1. Chemical structure of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride.The structure consists of a central piperidine ring substituted at the 4-position with a difluoroacetic acid group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium center which is balanced by a chloride counter-ion.

| Parameter | Value | Source |

| CAS Number | 1258638-03-7 | [6] |

| Molecular Formula | C₇H₁₂ClF₂NO₂ | Calculated |

| Molecular Weight | 215.63 g/mol | Calculated |

| Free Base MW | 179.17 g/mol | [7] |

Table 1: Summary of Chemical Identifiers.

Core Physicochemical Properties: A Triad of Influence

The interplay between a molecule's ionization, solubility, and lipophilicity is a critical determinant of its pharmacokinetic behavior.

Ionization Constant (pKa)

The compound possesses two ionizable centers: the carboxylic acid and the piperidine nitrogen. This makes it a zwitterionic species whose net charge is highly dependent on pH.[4]

-

Carboxylic Acid (pKa₁): The two electron-withdrawing fluorine atoms on the α-carbon are expected to significantly lower the pKa of the carboxylic acid to an estimated range of 2.0 - 2.8 , making it a much stronger acid than a non-fluorinated analogue.

-

Piperidine Nitrogen (pKa₂): The pKa of the conjugate acid of the piperidine nitrogen is estimated to be in the range of 10.0 - 10.8 , typical for secondary aliphatic amines.[8]

This dual nature means that at physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic) and the piperidine nitrogen will be protonated (cationic), resulting in a net-neutral zwitterion. Understanding these pKa values is crucial for predicting solubility, membrane permeability, and receptor interactions.[4][5]

Experimental Protocol 1: pKa Determination by Potentiometric Titration

-

Principle: This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base), allowing for the determination of the pKa values from the resulting titration curve.

-

Methodology:

-

Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 50 mL of degassed 0.1 M KCl solution to maintain constant ionic strength.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Titrate the solution with standardized 0.1 M NaOH. For the acidic pKa, a back-titration with 0.1 M HCl may be necessary.

-

Data Acquisition: Record the pH value after each incremental addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Use derivative plots (dpH/dV) to accurately identify the equivalence points.

-

Solubility

As a hydrochloride salt, the compound is expected to exhibit good aqueous solubility.[8] The charged nature of the molecule at most pH values contributes favorably to its interaction with polar solvents like water. Solubility in organic solvents will likely be lower but can be significant in polar aprotic solvents like DMSO or DMF.

Experimental Protocol 2: Thermodynamic Solubility by Shake-Flask Method (OECD 105)

-

Principle: This gold-standard method measures the saturation concentration of a compound in a given solvent at equilibrium.

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired buffers (e.g., pH 2.0, 5.0, 7.4) and organic solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Lipophilicity (LogP / LogD)

Lipophilicity describes the partitioning of a compound between an oily (non-polar) and an aqueous (polar) phase.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species. Given the compound's structure, a direct measurement of LogP is impractical as it is rarely fully neutral.

-

LogD (Distribution Coefficient): This is the more relevant parameter, as it measures partitioning at a specific pH, accounting for all ionic species. At pH 7.4, where the compound is zwitterionic, the LogD₇.₄ is expected to be low (likely negative), indicating a preference for the aqueous phase.

The balance between solubility and lipophilicity is a critical factor in drug design, influencing both bioavailability and target engagement.[1]

Experimental Protocol 3: LogD₇.₄ Determination by RP-HPLC

-

Principle: A rapid method that correlates a compound's retention time on a reverse-phase (RP) HPLC column with its lipophilicity. A calibration curve is generated using standards with known LogP/LogD values.

-

Methodology:

-

System Setup: Use a C18 HPLC column. The mobile phase is typically a gradient of acetonitrile or methanol in a buffer at the target pH (e.g., pH 7.4 phosphate buffer).

-

Calibration: Inject a series of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) and record their retention times. Create a calibration curve by plotting LogP vs. retention time.

-

Sample Analysis: Inject a solution of the title compound and record its retention time.

-

Calculation: Determine the LogD₇.₄ of the compound by interpolating its retention time on the calibration curve.

-

| Property | Predicted Value / Profile | Importance in Drug Development |

| pKa₁ (Acidic) | 2.0 - 2.8 | Influences charge at low pH (stomach), affecting dissolution. |

| pKa₂ (Basic) | 10.0 - 10.8 | Determines charge at physiological pH, impacting membrane transit. |

| Aqueous Solubility | High (as HCl salt) | Essential for dissolution and achieving sufficient concentration for absorption. |

| LogD at pH 7.4 | Low (< 0) | Low lipophilicity may limit passive diffusion across membranes but can reduce off-target toxicity. |

Table 2: Predicted Core Physicochemical Properties and Their Significance.

Analytical & Spectroscopic Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: Expected signals would include multiplets for the non-equivalent axial and equatorial protons of the piperidine ring, a broad signal for the N-H proton, and a signal for the acidic proton of the carboxylic acid (often exchanged in protic solvents).

-

¹³C NMR: Key signals would be the carbonyl carbon (~170-175 ppm) and the quaternary carbon bearing the two fluorine atoms, which would appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, providing a clear and sensitive handle for identifying the molecule.

Experimental Protocol 4: NMR Sample Preparation and Acquisition

-

Principle: Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about molecular structure and connectivity.

-

Methodology:

-

Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD-d₄). Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis (qNMR) is desired.

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

-

Interpretation: Assign all signals based on their chemical shift, multiplicity (splitting pattern), and correlations in the 2D spectra.

-

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Expected Ionization: In electrospray ionization positive mode (ESI+), the primary ion observed would be the [M+H]⁺ of the free base at m/z 180.08.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of H₂O or COOH, and fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.

Experimental Protocol 5: HPLC Method for Purity Assessment

-

Principle: Separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound or impurities absorb (e.g., 210 nm, as there is no strong chromophore). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could also be used.

-

Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Conclusion and Implications for Drug Development

This technical guide has outlined the essential . Based on its structure, the compound is predicted to be a highly water-soluble solid with distinct acidic and basic centers, rendering it zwitterionic at physiological pH. Its low predicted lipophilicity suggests that while it may not be an ideal candidate for passive membrane diffusion, its high solubility is advantageous for formulation and achieving systemic exposure. The established protocols provide a clear roadmap for the empirical determination and confirmation of these properties. A thorough understanding of this physicochemical profile is indispensable for any researcher aiming to leverage this molecule as a scaffold in the rational design of novel therapeutics, enabling informed decisions regarding formulation, delivery, and optimization of its ADME properties.

References

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- JBINO. (2014). physicochemical property of drug molecules with respect to drug actions.

- Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?.

- Guidechem. (n.d.). ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride 1258637-84-1 wiki.

- Chemical Substance Information. (n.d.). 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride.

- Sigma-Aldrich. (n.d.). 2,2-difluoro-2-(piperidin-4-yl)acetic acid.

- PubChemLite. (n.d.). 2,2-difluoro-2-(piperidin-2-yl)acetic acid hydrochloride (C7H11F2NO2).

- Vulcanchem. (n.d.). 2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid.

- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Sigma-Aldrich. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbino.com [jbino.com]

- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 6. nextsds.com [nextsds.com]

- 7. 2,2-difluoro-2-(piperidin-4-yl)acetic acid | 1258826-63-9 [sigmaaldrich.com]

- 8. 2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid () for sale [vulcanchem.com]

An In-depth Technical Guide to 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride (CAS Number: 1258638-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a gem-difluoroacetic acid moiety onto a piperidine scaffold offers a unique combination of physicochemical and metabolic properties. This guide details the synthesis, characterization, and potential applications of this compound, providing researchers with the foundational knowledge required for its utilization in novel therapeutic development.

Introduction

Piperidine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic pathways. The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for carbonyl or ether functionalities and can significantly enhance the metabolic stability of adjacent chemical bonds.

This guide focuses on 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, a molecule that combines these key structural features. The presence of the difluoroacetic acid group attached to the 4-position of the piperidine ring presents a unique building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to, enzyme inhibitors and receptor modulators. While specific biological targets for this exact molecule are not extensively documented in public literature, related piperidine derivatives have shown a wide range of activities, including as orexin receptor antagonists, highlighting the potential for this scaffold in neuroscience and metabolic disease research.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride and its precursors is provided below.

| Property | Value | Source |

| IUPAC Name | 2,2-difluoro-2-(piperidin-4-yl)acetic acid;hydrochloride | N/A |

| CAS Number | 1258638-03-7 | [2] |

| Molecular Formula | C₇H₁₂ClF₂NO₂ | [2] |

| Molecular Weight | 215.63 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (Predicted) | N/A |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

Synthesis and Mechanism

The synthesis of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is logically approached via a two-step sequence, commencing with the formation of a protected intermediate followed by hydrolysis and deprotection.

Synthetic Pathway Overview

The overall synthetic route involves a Reformatsky-type reaction followed by acid-mediated hydrolysis and deprotection.

Caption: Synthetic route to the target compound.

Step 1: Synthesis of tert-butyl 4-(1-ethoxy-2,2-difluoro-2-oxoethyl)piperidine-1-carboxylate

The initial step involves the formation of the carbon-carbon bond between the piperidine ring and the difluoroacetate moiety. This is achieved through a Reformatsky-type reaction, where an organozinc reagent is generated in situ from ethyl bromodifluoroacetate.[3][4] This nucleophilic zinc enolate then adds to the carbonyl group of N-Boc-4-piperidone. The use of a Boc-protecting group is crucial to prevent side reactions involving the piperidine nitrogen.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). The flask is then charged with anhydrous tetrahydrofuran (THF).

-

Reagent Addition: A solution of N-Boc-4-piperidone (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

-

Reaction Conditions: The reaction mixture is gently heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired intermediate as a colorless oil.

Step 2: Synthesis of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

The final step involves the simultaneous hydrolysis of the ethyl ester to the carboxylic acid and the removal of the Boc-protecting group from the piperidine nitrogen. This is typically achieved under strong acidic conditions.

Experimental Protocol:

-

Reaction Setup: The intermediate, tert-butyl 4-(1-ethoxy-2,2-difluoro-2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent), is dissolved in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Reagent Addition: An excess of a solution of hydrogen chloride in the reaction solvent (e.g., 4M HCl in 1,4-dioxane) is added to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Product Isolation: Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with a non-polar solvent such as diethyl ether or hexane, and dried under vacuum to yield 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Chemical Shifts (δ) / Mass (m/z) |

| ¹H NMR | Piperidine Protons: 1.5-2.0 ppm (m), 2.8-3.5 ppm (m)α-Proton: 2.2-2.6 ppm (m)NH₂⁺: 8.5-9.5 ppm (br s)OH: 10-12 ppm (br s) |

| ¹³C NMR | Piperidine Carbons: 25-35 ppm, 40-50 ppmα-Carbon: 35-45 ppmCF₂ Carbon: 110-120 ppm (t, ¹JCF)Carbonyl Carbon: 165-175 ppm |

| ¹⁹F NMR | -100 to -120 ppm (referenced to CFCl₃) |

| Mass Spec (ESI+) | [M+H]⁺ ≈ 180.08 |

Note: Predicted NMR shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[5][6][7]

Chromatographic Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is required for the determination of the purity of the final compound. A reversed-phase method is generally suitable for this type of polar, non-chromophoric molecule.

Caption: A typical HPLC workflow for purity analysis.

Proposed HPLC Method:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Rationale: The use of a C18 column provides good retention for the piperidine moiety. An acidic mobile phase ensures the protonation of the carboxylic acid and the piperidine nitrogen, leading to sharp, symmetrical peaks. Low wavelength UV detection is necessary due to the lack of a strong chromophore in the molecule.[8]

Potential Applications and Future Directions

While the specific biological activity of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is not yet widely reported, its structural motifs suggest several promising avenues for research and development.

-

Scaffold for Drug Discovery: This molecule serves as a valuable building block for the synthesis of more complex drug candidates. The carboxylic acid functionality provides a convenient handle for amide bond formation, allowing for the facile introduction of a wide variety of substituents to explore structure-activity relationships.[3]

-

Enzyme Inhibition: The difluoroacetic acid moiety can mimic the transition state of enzymatic reactions, particularly those involving tetrahedral intermediates. This makes the compound and its derivatives potential inhibitors of proteases, esterases, and other hydrolases.

-

Neurological and Metabolic Disorders: Given that structurally related piperidine compounds have shown activity as orexin receptor antagonists, derivatives of this molecule could be investigated for their potential in treating sleep disorders, anxiety, and metabolic diseases.[1]

Further research is warranted to fully elucidate the biological profile of this compound and its derivatives. High-throughput screening against a panel of relevant biological targets would be a logical next step to identify potential therapeutic applications.

Conclusion

2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is a promising and versatile building block for medicinal chemistry. Its synthesis is achievable through a straightforward and scalable synthetic route. The combination of the piperidine scaffold with the gem-difluoroacetic acid group offers a unique set of properties that can be leveraged in the design of novel therapeutics. This guide provides a solid foundation of technical information to enable researchers to effectively utilize this compound in their drug discovery and development programs.

References

-

Chemical Substance Information. 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride. Available from: [Link]

-

Chemical Substance Information. 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - A facile and efficient one-pot synthesis of N-sulfonylated amines/amides from N-hydroxybenzenesulfonamide. Available from: [Link]

-

Thieme. Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. Available from: [Link]

-

Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

PubChemLite. 2,2-difluoro-2-(piperidin-2-yl)acetic acid hydrochloride (C7H11F2NO2). Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

RSC Publishing. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

J. Am. Chem. Soc. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]

-

MDPI. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available from: [Link]

-

PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link]

-

NextSDS. 2,2-difluoro-2-(pyridin-4-yl)acetic acid — Chemical Substance Information. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Cambridge University Press. Reformatsky Reaction. Available from: [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

PubChem. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1). Available from: [Link]

-

DOI. Development of a Flow Process to tert-butyl 4-(6-chloropyridin-2-yl) piperidine-1-carboxylate. Available from: [Link]

-

Shimadzu. C190-E094A_Tips for practical HPLC analysis. Available from: [Link]

-

MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]

-

SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available from: [Link]

Sources

- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 2. nextsds.com [nextsds.com]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

structure elucidation of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

An In-depth Technical Guide to the Structure Elucidation of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

Abstract: This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete . Targeting researchers and drug development professionals, this document details the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and ¹⁹F NMR, alongside two-dimensional correlation experiments (COSY, HSQC, HMBC). The guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. All data presented herein is based on established analytical principles and may be supplemented with data from publicly available sources for analogous compounds to ensure a thorough and practical guide.

Introduction and Compound Overview

2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a difluorinated carbon atom adjacent to a carboxylic acid introduces unique electronic properties and potential metabolic stability, making this a molecule of interest for drug discovery programs. The hydrochloride salt form is often utilized to improve solubility and handling properties.

The primary objective of this guide is to establish the unequivocal chemical structure of the molecule, confirming the connectivity of all atoms and its overall composition. This process is fundamental to ensuring the identity and purity of a compound intended for further development.

Compound Profile:

| Parameter | Value |

| IUPAC Name | 2,2-Difluoro-2-(piperidin-4-yl)acetic acid hydrochloride |

| Molecular Formula | C₇H₁₂ClF₂NO₂ |

| Molecular Weight | 227.63 g/mol |

| CAS Number | 1220719-74-8 |

Analytical Strategy: A Multi-technique Approach

A singular analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for unambiguous confirmation. The workflow outlined below follows a logical progression from establishing the molecular formula to detailing the intricate connectivity of the atomic framework.

Caption: Workflow for the .

Mass Spectrometry: Determining the Molecular Formula

Objective: To determine the molecular weight and deduce the elemental composition of the parent compound.

Methodology: High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile/water to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Data Interpretation: The key is to identify the monoisotopic mass of the protonated molecule. For C₇H₁₁F₂NO₂, the exact mass is 191.0758. The protonated form [C₇H₁₂F₂NO₂]⁺ would have an exact mass of 192.0836. The hydrochloride is not typically observed as it is a counter-ion.

Expected Results:

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 192.0836 | ~192.0831 |

The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass to confidently confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule, providing a rapid preliminary structural assessment.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid hydroxyl group. |

| 2700-2200 (broad) | N-H stretch | Secondary amine hydrochloride salt. |

| ~1730 | C=O stretch | Carboxylic acid carbonyl group. |

| 1200-1000 | C-F stretch | Strong absorption characteristic of organofluorine compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information, mapping out the carbon-hydrogen framework and the local environment of the fluorine atoms. The use of a deuterated solvent like DMSO-d₆ or D₂O is necessary.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments and their neighboring protons through spin-spin coupling.

Expected Proton Signals:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings |

| -COOH | ~11-13 | broad singlet | 1H | - |

| -NH₂⁺- | ~8-9 | broad singlet | 2H | - |

| H4 (CH) | ~2.5-3.0 | multiplet | 1H | J(H,H), J(H,F) |

| H3/H5 (ax) | ~1.5-1.8 | multiplet | 2H | J(H,H) |

| H3/H5 (eq) | ~2.8-3.2 | multiplet | 2H | J(H,H) |

| H2/H6 (ax) | ~1.8-2.1 | multiplet | 2H | J(H,H) |

| H2/H6 (eq) | ~3.2-3.5 | multiplet | 2H | J(H,H) |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments.

Expected Carbon Signals:

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Couplings |

| C1 (-COOH) | ~165-170 | t, ²J(C,F) |

| C2 (-CF₂-) | ~115-125 | t, ¹J(C,F) |

| C4 | ~35-40 | t, ²J(C,F) |

| C3/C5 | ~28-32 | - |

| C2/C6 | ~42-45 | - |

The carbon directly attached to the two fluorine atoms (C2) will show a large one-bond coupling (¹J(C,F)), appearing as a triplet. The adjacent carbons (C1 and C4) will show smaller two-bond couplings (²J(C,F)), also appearing as triplets.

¹⁹F NMR Spectroscopy

Objective: To directly observe the fluorine atoms. Since both fluorine atoms are on the same carbon, they are chemically equivalent and will appear as a single signal.

Expected Fluorine Signal:

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

| -CF₂- | -90 to -120 | triplet | ³J(F,H) |

The signal will be a triplet due to coupling with the adjacent methine proton (H4).

2D NMR: Assembling the Pieces

Caption: Relationship between 1D and 2D NMR experiments in structure elucidation.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We expect to see correlations between H4 and the H3/H5 protons, and subsequently between H3/H5 and H2/H6, confirming the piperidine ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears protons (C2/C6, C3/C5, and C4).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

-

Correlation from the H4 proton to the quaternary difluoro carbon (C2).

-

Correlation from the H4 proton to the carbonyl carbon (C1).

-

Correlations from the H3/H5 protons to C4.

Conclusion: The Consolidated Structure

By integrating the data from all the aforementioned techniques, the structure of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride can be unequivocally confirmed. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the presence of the carboxylic acid and amine hydrochloride functional groups. The combination of 1D and 2D NMR experiments provides the definitive connectivity map, confirming the piperidine ring, the attachment of the difluoroacetic acid moiety at the 4-position, and the relative positions of all atoms in the molecule. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound advancing in the drug development pipeline.

References

-

PubChem. (n.d.). 2,2-difluoro-2-(piperidin-4-yl)acetic acid,hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Molport. (n.d.). 2,2-Difluoro-2-(piperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

-

Bluestar. (n.d.). 2,2-Difluoro-2-(piperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound and require a robust framework for its analytical characterization. We will delve into the rationale behind the predicted spectral features, offering insights grounded in years of field experience to facilitate the confirmation of its chemical identity and purity.

Introduction

2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals, and the introduction of a difluoroacetic acid group at the 4-position can significantly modulate the compound's physicochemical and pharmacological properties. Accurate and unambiguous structural confirmation is a critical step in the research and development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide will provide a detailed, predictive analysis of the key spectroscopic signatures of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride. Our approach is to dissect the molecule into its constituent parts—the piperidine ring, the difluoroacetic acid moiety, and the hydrochloride salt—and utilize established spectral data from well-characterized analogous compounds to construct a reliable, predicted spectroscopic profile.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount for interpreting its spectra. Below is a diagram of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride with atom numbering that will be used throughout this guide for NMR assignments.

Caption: Structure of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The hydrochloride form means the piperidine nitrogen is protonated, which will influence the chemical shifts of the adjacent protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Field Insights |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet (br s) | 1H | The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water in the solvent. |

| Piperidine N-H⁺ | 8.0 - 9.5 | Broad singlet (br s) | 2H | The two protons on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening and exchange. |

| Piperidine H2, H6 (axial & equatorial) | 3.2 - 3.6 | Multiplet (m) | 4H | These protons are adjacent to the protonated nitrogen and will be deshielded. The axial and equatorial protons will likely be non-equivalent, leading to a complex multiplet. |

| Piperidine H3, H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | 4H | These protons are further from the electron-withdrawing groups and will appear more upfield. Again, axial and equatorial protons will likely show distinct signals. |

| Piperidine H4 | 2.3 - 2.7 | Multiplet (m) | 1H | This proton is at the point of substitution and its chemical shift will be influenced by the difluoroacetic acid group. It will likely be a complex multiplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The presence of highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the adjacent carbons.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale and Field Insights |

| Carboxylic Acid (C=O) | 165 - 175 | Triplet (t) | The carbonyl carbon will be deshielded. It will appear as a triplet due to two-bond coupling with the two fluorine atoms. |

| CF₂ | 110 - 120 | Triplet (t) | This carbon is directly attached to two fluorine atoms, causing a significant downfield shift and a large one-bond C-F coupling, resulting in a triplet. |

| Piperidine C4 | 35 - 45 | Triplet (t) | The carbon bearing the substituent will have its chemical shift influenced by the difluoroacetic acid group and will show a smaller two-bond C-F coupling, appearing as a triplet. |

| Piperidine C2, C6 | 40 - 50 | Singlet (s) | These carbons are adjacent to the protonated nitrogen and will be deshielded compared to an unprotonated piperidine.[1] |

| Piperidine C3, C5 | 25 - 35 | Singlet (s) | These carbons are beta to the nitrogen and will be the most upfield of the piperidine ring carbons.[1] |

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Field Insights |

| CF₂ | -110 to -130 | Singlet (s) or complex multiplet | The two fluorine atoms are chemically equivalent and will likely appear as a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, they will show coupling to the H4 proton of the piperidine ring, likely resulting in a triplet. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale and Field Insights |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[2][3] |

| N-H⁺ stretch (Ammonium salt) | 2400 - 2800 | Broad, multiple bands | The stretching vibration of the N-H bonds in the piperidinium ion will appear as a broad absorption in this region. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | These are the standard C-H stretching vibrations of the piperidine ring. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong | The carbonyl stretch is a very strong and sharp absorption, a key diagnostic peak for the carboxylic acid functionality.[3][4] |

| C-F stretch | 1000 - 1200 | Strong | The carbon-fluorine stretching vibrations typically appear as strong absorptions in this region of the fingerprint part of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred method.

| Ion | Predicted m/z | Rationale and Field Insights |

| [M+H]⁺ | 180.08 | This corresponds to the protonated molecule of the free base (C₇H₁₁F₂NO₂). This is expected to be the base peak in the ESI+ spectrum. |

| [M-H₂O+H]⁺ | 162.07 | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for carboxylic acids. |

| [M-COOH+H]⁺ | 134.08 | Fragmentation involving the loss of the carboxyl group. |

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or TSPA) if not already present in the solvent.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64 scans, 2-second relaxation delay, 90° pulse angle.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Sources

A Strategic Guide to the Preliminary Biological Screening of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

Foreword

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for drug discovery. 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride is one such molecule, incorporating the versatile piperidine scaffold and the modulating influence of a gem-difluoro group. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of pharmaceuticals targeting diverse biological systems.[1][2] Its derivatives are found in over twenty classes of drugs, including anticancer agents, analgesics, and therapies for central nervous system (CNS) disorders.[3] The introduction of fluorine, particularly the difluoromethyl group, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a preliminary biological screening cascade for 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride. As no specific biological data for this compound is publicly available, this guide establishes a logical, evidence-based strategy. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring that each stage of the investigation is a self-validating system. Our approach is grounded in established, authoritative methodologies to de-risk and accelerate the evaluation of this promising chemical entity.

Physicochemical and Structural Characterization

Prior to initiating any biological assays, a foundational understanding of the compound's physicochemical properties is paramount. This initial characterization ensures data integrity, reproducibility, and informs the design of subsequent biological screens.

1.1 Rationale for Initial Analysis The hydrochloride salt form of the compound suggests good aqueous solubility, a desirable trait for biological testing. However, verification is crucial. The difluoroacetic acid moiety will influence the acidity of the carboxylic acid proton, while the piperidine nitrogen provides a basic center. These features will dictate the compound's charge state at physiological pH, impacting membrane permeability and target engagement.

1.2 Essential Preliminary Assessments

-

Purity Verification: Confirmation of chemical identity and purity (typically ≥95%) via methods such as NMR (¹H, ¹³C, ¹⁹F), LC-MS, and elemental analysis. Impurities can confound biological results, leading to false positives or negatives.

-

Solubility Determination: Quantitative assessment of solubility in standard biological buffers (e.g., PBS, cell culture media) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

-

Stability Analysis: Evaluation of the compound's stability in solution under experimental conditions (e.g., temperature, pH, light exposure) over the time course of the planned assays. Degradation can lead to a loss of activity or the formation of new, active species.

-

LogP/D Calculation and Experimental Measurement: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) provide an estimate of the compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

A Tiered Strategy for Preliminary Biological Screening

A tiered or cascaded screening approach is an efficient and cost-effective method to broadly survey the biological potential of a novel compound.[5] This strategy begins with broad, high-throughput assays to identify any "hits" and progressively moves towards more specific, hypothesis-driven investigations.

Caption: Proposed tiered workflow for preliminary biological screening.

Tier 1: General Cytotoxicity and Antimicrobial Evaluation

The initial screening tier is designed to answer two fundamental questions: 1) Does the compound exhibit general toxicity to living cells? and 2) Does it possess antimicrobial properties? The piperidine scaffold is implicated in both anticancer and antimicrobial activities, making this dual-pronged approach logical.[6][7]

In Vitro Cytotoxicity Screening

Cytotoxicity assays are indispensable for determining a compound's potential to damage or kill cells and are a required component for the safety testing of new chemical entities.[8] A primary screen against a panel of human cancer cell lines alongside a non-cancerous cell line provides initial insights into both potency and selectivity.[9]

Recommended Cell Panel:

| Cell Line | Cell Type | Rationale |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Representative of estrogen receptor-positive breast cancer. |

| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer. |

| HCT116 | Colorectal Carcinoma | A common model for colon cancer research. |

| HEK293 | Human Embryonic Kidney | Represents a non-cancerous, normal cell line to establish a preliminary selectivity index.[9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride in an appropriate vehicle (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM) and add them to the wells. Include vehicle-only controls and a positive control (e.g., Cisplatin).[11]

-

Incubation: Incubate the plates for an exposure period of 48 to 72 hours.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The formation of purple crystals indicates metabolic activity.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Antimicrobial Susceptibility Testing

The goal of antimicrobial screening is to determine if the compound can inhibit the growth of or kill microorganisms. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Recommended Microbial Panel:

| Microorganism | Gram Stain | Rationale |

|---|---|---|

| Staphylococcus aureus | Positive | A common cause of skin and soft tissue infections. |

| Escherichia coli | Negative | A representative gram-negative bacterium and common pathogen. |

| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for antibiotic resistance. |

| Candida albicans | N/A (Yeast) | A common fungal pathogen, important for assessing antifungal potential.[7] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] This ensures a consistent starting number of microbes for reproducible results.

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate sterile broth medium to cover a wide concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Fluconazole), a negative/growth control (broth with inoculum only), and a sterility control (broth only). These controls validate the assay's performance.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria, 30°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound where no visible turbidity (growth) is observed.[13]

Data Analysis and Interpretation

Effective data presentation is crucial for interpreting results and making informed decisions about the compound's future.

3.1 Cytotoxicity Data Summarize the calculated IC₅₀ values in a clear, tabular format.

Table 1: Hypothetical IC₅₀ Values (µM) for 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride

| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HEK293 (Normal) | Selectivity Index (SI) for A549* |

|---|---|---|---|---|---|

| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | IC₅₀(HEK293) / IC₅₀(A549) |

| Cisplatin (Control) | 9.1 ± 1.1 | 11.5 ± 1.3 | 10.2 ± 1.2 | > 50 | > 5.5 |

Data should be presented as mean ± standard deviation from at least three independent experiments. A higher SI value indicates greater selectivity for cancer cells over normal cells.

3.2 Antimicrobial Data Present the MIC values in a standardized format.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

| Microorganism | Test Compound MIC | Ciprofloxacin MIC | Fluconazole MIC |

|---|---|---|---|

| S. aureus | Experimental Value | 0.5 - 2 | N/A |

| E. coli | Experimental Value | 0.015 - 0.12 | N/A |

| P. aeruginosa | Experimental Value | 0.25 - 1 | N/A |

| C. albicans | Experimental Value | N/A | 0.25 - 1 |

Future Directions: Tier 2 and In Vivo Considerations

The results from the Tier 1 screen will dictate the subsequent steps.

-

If Selective Cytotoxicity is Observed: A promising selectivity index (SI > 2-3) warrants further investigation. Secondary assays could include:

-

Apoptosis vs. Necrosis Assays: To determine the mechanism of cell death (e.g., Caspase-Glo for apoptosis, LDH release for necrosis).[11]

-

Cell Cycle Analysis: To see if the compound causes arrest at a specific phase of the cell cycle.

-

-

If Antimicrobial Activity is Observed: A potent MIC value (e.g., <16 µg/mL) against one or more microbes is a strong hit. Follow-up studies would involve:

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the organism).

-

Time-Kill Kinetic Assays: To assess the rate at which the compound kills the microbe.

-

-

Progression to In Vivo Models: Any compound demonstrating significant and selective in vitro activity with a clear dose-response relationship would become a candidate for preliminary in vivo studies. The first step is typically an acute toxicity study in a rodent model (e.g., mouse) to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[14][15] This is an essential step to evaluate the compound's safety profile in a whole organism before any efficacy studies can be contemplated.[16]

Conclusion

This guide outlines a rigorous and logical framework for the preliminary biological evaluation of 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride. By starting with broad, well-validated in vitro assays for cytotoxicity and antimicrobial activity, researchers can efficiently generate the foundational data needed to make informed decisions. This tiered strategy, which emphasizes understanding the rationale behind each experimental step, provides a clear path from initial characterization to the identification of a potential therapeutic lead. The key to a successful screening campaign lies not just in the execution of assays, but in the strategic interpretation of data to build a compelling case for a compound's continued development.

References

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 20, 2026, from [Link]

-

Dolg, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved March 20, 2026, from [Link]

-

Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. Retrieved March 20, 2026, from [Link]

-

Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. Retrieved March 20, 2026, from [Link]

-

In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved March 20, 2026, from [Link]

-

Gallant, P., et al. (2001). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Retrieved March 20, 2026, from [Link]

-

Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved March 20, 2026, from [Link]

-

Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI. Retrieved March 20, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved March 20, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 20, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry. (2025). HeBei ChuangHai Biotechnology Co., Ltd.. Retrieved March 20, 2026, from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. Retrieved March 20, 2026, from [Link]

-

On, T. L., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy. Retrieved March 20, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved March 20, 2026, from [Link]

-

In Vitro screening. (n.d.). IQVIA Laboratories. Retrieved March 20, 2026, from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research. Retrieved March 20, 2026, from [Link]

-

The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Aging. Retrieved March 20, 2026, from [Link]

-

In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023). Pharmaceuticals. Retrieved March 20, 2026, from [Link]

-

The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. (2022). RSC Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

-

In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. (2022). STAR Protocols. Retrieved March 20, 2026, from [Link]

-

2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information. (n.d.). Chemister. Retrieved March 20, 2026, from [Link]

-

Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. (2008). Bioscience, Biotechnology, and Biochemistry. Retrieved March 20, 2026, from [Link]

-

Difluoroacetic acid. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. Retrieved March 20, 2026, from [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules. Retrieved March 20, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved March 20, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development. Retrieved March 20, 2026, from [Link]

- 4,4-difluoro-piperidine-compounds. (2013). Google Patents.

-

Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). PubMed. Retrieved March 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]